1H-Indole, 1-dodecyl-
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Overview
Description
1H-Indole, 1-dodecyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a dodecyl group to the indole nucleus enhances its hydrophobicity, making it useful in various applications.
Preparation Methods
The synthesis of 1H-Indole, 1-dodecyl- can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole ring . For the dodecyl substitution, a nucleophilic substitution reaction can be employed, where the indole is treated with a dodecyl halide in the presence of a base . Industrial production methods often involve catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
1H-Indole, 1-dodecyl- undergoes various chemical reactions, including:
Scientific Research Applications
1H-Indole, 1-dodecyl- has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole, 1-dodecyl- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing signaling pathways and cellular processes . For example, it can act as an agonist or antagonist at serotonin receptors, affecting neurotransmission . Additionally, its hydrophobic dodecyl chain allows it to interact with lipid membranes, potentially altering membrane dynamics and function .
Comparison with Similar Compounds
1H-Indole, 1-dodecyl- can be compared with other indole derivatives such as:
1H-Indole, 1-methyl-: This compound has a shorter alkyl chain, making it less hydrophobic and potentially less effective in applications requiring membrane interaction.
1H-Indole, 1-ethyl-: Similar to the methyl derivative, the ethyl group provides moderate hydrophobicity but does not match the dodecyl group’s properties.
1H-Indole, 1-hexyl-: With a longer chain than methyl and ethyl but shorter than dodecyl, it offers intermediate properties.
The uniqueness of 1H-Indole, 1-dodecyl- lies in its long hydrophobic chain, which enhances its interaction with lipid membranes and its potential as a versatile bioactive compound .
Properties
CAS No. |
89590-64-7 |
---|---|
Molecular Formula |
C20H31N |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
1-dodecylindole |
InChI |
InChI=1S/C20H31N/c1-2-3-4-5-6-7-8-9-10-13-17-21-18-16-19-14-11-12-15-20(19)21/h11-12,14-16,18H,2-10,13,17H2,1H3 |
InChI Key |
SHOVGCMSECPWIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
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